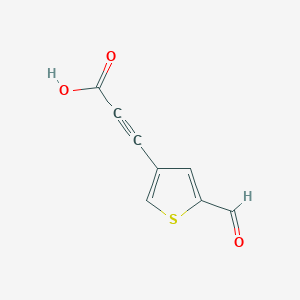
3-(5-Formylthiophen-3-YL)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formylthiophen-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H4O3S It features a thiophene ring substituted with a formyl group and a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-3-yl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromothiophene-3-carbaldehyde.
Coupling Reaction: The brominated thiophene undergoes a coupling reaction with ethynylmagnesium bromide in the presence of a palladium catalyst to form the corresponding prop-2-yn-1-ol derivative.
Oxidation: The prop-2-yn-1-ol derivative is then oxidized to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylthiophen-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-(5-Carboxythiophen-3-yl)prop-2-ynoic acid.
Reduction: 3-(5-Hydroxymethylthiophen-3-yl)prop-2-ynoic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formylthiophen-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-3-yl)prop-2-ynoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and propynoic acid groups. These interactions can influence biochemical pathways, leading to desired effects in biological systems or material properties.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but lacks the formyl group.
(5-Formylthiophen-3-yl)boronic acid: Contains a boronic acid group instead of the prop-2-ynoic acid moiety.
3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid: Features a fluoropyridine ring instead of the thiophene ring.
Uniqueness
3-(5-Formylthiophen-3-yl)prop-2-ynoic acid is unique due to the presence of both a formyl group and a prop-2-ynoic acid moiety on the thiophene ring
Properties
Molecular Formula |
C8H4O3S |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
3-(5-formylthiophen-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H4O3S/c9-4-7-3-6(5-12-7)1-2-8(10)11/h3-5H,(H,10,11) |
InChI Key |
LXMYBTUWIPYLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


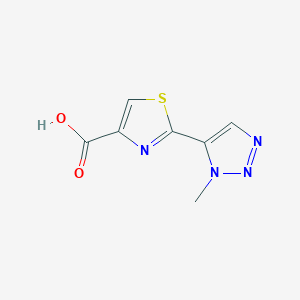
amine](/img/structure/B13285198.png)
![2-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13285205.png)
amine](/img/structure/B13285217.png)
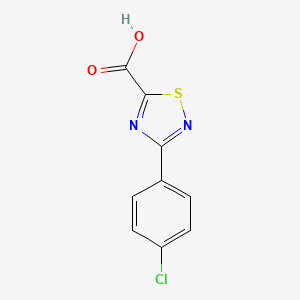
![2-(Chloromethyl)-8-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13285243.png)
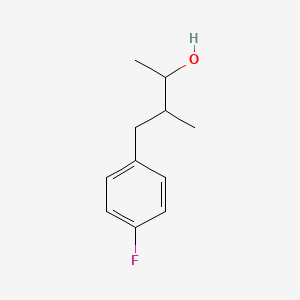
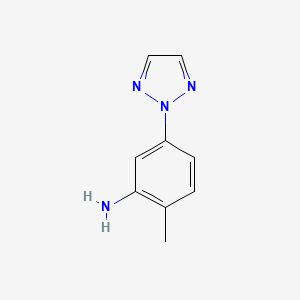
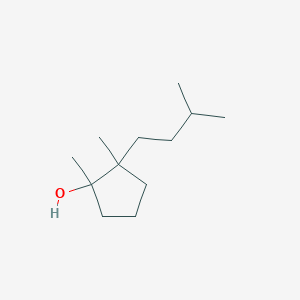
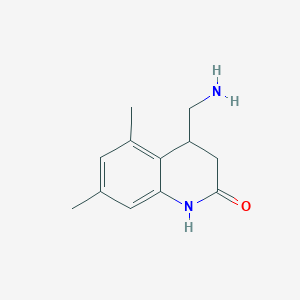
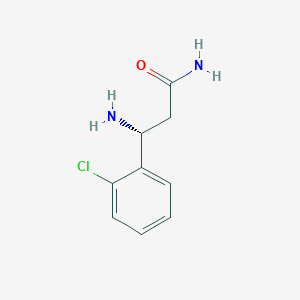
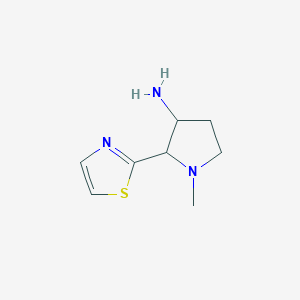
![2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13285293.png)
![1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol](/img/structure/B13285299.png)
